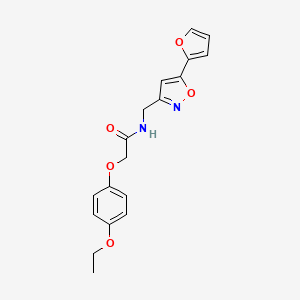

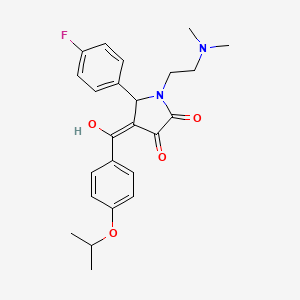

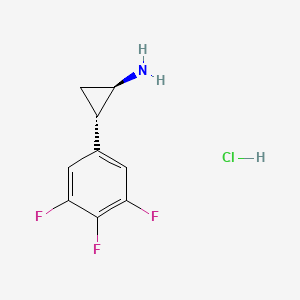

![molecular formula C20H29N3OS B2492030 1-(Adamantan-1-yl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea CAS No. 2194147-56-1](/img/structure/B2492030.png)

1-(Adamantan-1-yl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related adamantyl-urea compounds involves the reaction of adamantane derivatives with various amines and isocyanates under mild conditions. For example, D'yachenko et al. (2019) demonstrated the synthesis of 1,3-disubstituted ureas by reacting 1-(isocyanatomethyl)adamantane with aminopyrazoles, achieving yields of 67-92% (D'yachenko et al., 2019). This methodological approach could be adapted for synthesizing the compound by selecting appropriate thiophene and pyrrolidinyl derivatives as starting materials.

Molecular Structure Analysis

The molecular structure of adamantane-based ureas is characterized by the presence of a bulky adamantane group which can significantly influence the compound's physical and chemical properties. The adamantane moiety is known for its high thermal stability and resistance to chemical reagents. Structural studies, such as X-ray crystallography, have been used to elucidate the configuration of similar adamantylated compounds, providing insights into their three-dimensional arrangement and potential interaction sites for further chemical modifications (Orzeszko et al., 2004).

Chemical Reactions and Properties

Adamantane-containing ureas participate in a variety of chemical reactions, reflecting their reactivity and functional versatility. The presence of the urea moiety offers sites for nucleophilic attack, while the adamantane and thiophene components can interact with various reagents to undergo substitution, addition, and cyclization reactions. The ability to form stable hydrogen bonds and interact with biological targets is also a notable chemical property of these compounds (Al-Mutairi et al., 2019).

Physical Properties Analysis

The physical properties of 1-(Adamantan-1-yl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea, such as solubility, melting point, and stability, are influenced by its molecular structure. Adamantane derivatives are known for their low solubility in water and high melting points, attributed to the compact, cage-like structure of adamantane. These properties are crucial for determining the compound's suitability for various applications, including its potential use in drug formulations (Burmistrov et al., 2020).

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anticancer Properties

Research into adamantylated compounds, such as those related to the specified urea derivative, has shown significant potential in the development of treatments with antimicrobial and anticancer activities. The synthesis of adamantylated pyrimidines, for example, has demonstrated promising anticancer and antimicrobial properties, highlighting the therapeutic potential of adamantane-containing compounds in combating various diseases (Orzeszko et al., 2004). Similarly, novel adamantane derivatives have been synthesized and shown to possess broad-spectrum antibacterial activities, further underscoring the utility of such compounds in developing new antimicrobial agents (Al-Mutairi et al., 2019).

Enzyme Inhibition for Therapeutic Applications

Another area of research has focused on the inhibitory activity of adamantane-containing ureas towards specific enzymes, such as the human soluble epoxide hydrolase (sEH), which plays a role in various physiological processes, including inflammation and blood pressure regulation. For instance, compounds synthesized from reactions involving 1-(isocyanatomethyl)adamantane have shown significant inhibitory activity against human sEH, suggesting potential applications in treating diseases related to enzyme dysfunction (D’yachenko et al., 2019).

Corrosion Inhibition

Moreover, urea-derived Mannich bases, including those with adamantane structures, have been evaluated as corrosion inhibitors, showing effectiveness in protecting mild steel surfaces in acidic environments. This research indicates the potential industrial applications of adamantane-containing compounds in extending the lifespan of metal structures and components (Jeeva et al., 2015).

Synthesis and Structural Insights

The synthesis and characterization of adamantane-containing compounds provide valuable insights into their structural properties and potential applications. Studies focusing on the synthesis and structural analysis of such compounds reveal the diversity in their chemical behavior and interactions, which can be tailored for specific scientific and industrial applications (Burmistrov et al., 2020; Al-Wahaibi et al., 2020).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(1-adamantyl)-3-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3OS/c24-19(21-18-1-3-23(12-18)11-14-2-4-25-13-14)22-20-8-15-5-16(9-20)7-17(6-15)10-20/h2,4,13,15-18H,1,3,5-12H2,(H2,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSFZTNJRNSZLHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)NC23CC4CC(C2)CC(C4)C3)CC5=CSC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Adamantan-1-yl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

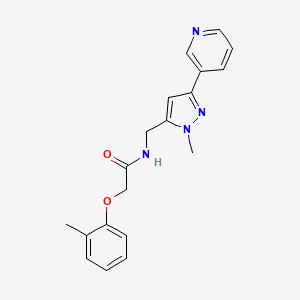

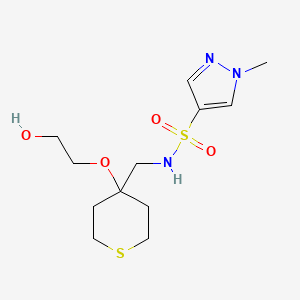

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2491954.png)

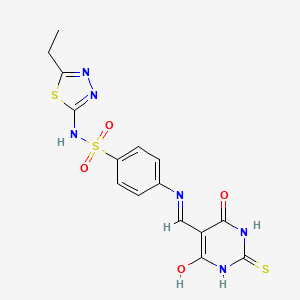

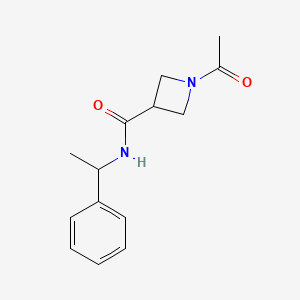

![1-[5-Hydroxy-6-(isopropylsulfanyl)-2-methyl-3-pyridinyl]-1-ethanone](/img/structure/B2491955.png)

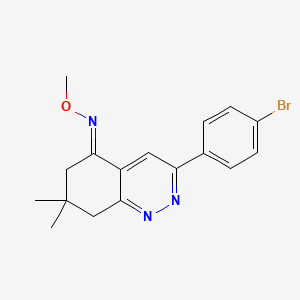

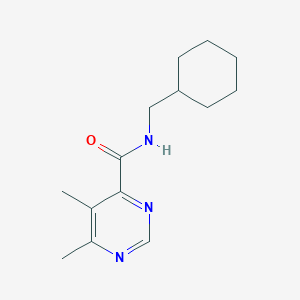

![3,6-dichloro-N-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methyl}pyridine-2-carboxamide](/img/structure/B2491957.png)

![N-Tert-butyl-3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2491962.png)

![N-(2,5-dimethylphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2491965.png)